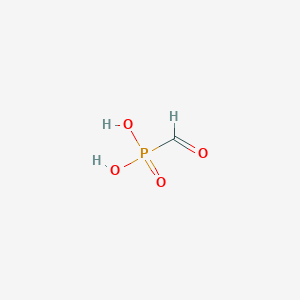
Formylphosphonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formylphosphonate is a phosphonoacetic acid.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Functionalization
Phosphonic acids, including formylphosphonic acid derivatives, are pivotal in synthesizing bioactive compounds, pro-drugs, and for bone targeting. They play a significant role in designing supramolecular or hybrid materials, functionalizing surfaces for analytical purposes, medical imaging, and as phosphoantigens due to their structural analogy with the phosphate moiety and coordination or supramolecular properties (Sevrain et al., 2017).
2. Degradation of Polymers
Esters of H-phosphonic and phosphoric acids, related to this compound, have been identified as effective agents for degrading polymers such as polyurethanes, polycarbonates, and polyamides. These compounds introduce fire retardant properties through phosphorous moieties in the degraded products, which can be repurposed for creating new materials (Mitova et al., 2013).
3. Phosphonopeptides and Biological Activity
Phosphonopeptides, which include phosphonic acid groups, act as mimetics of peptides and are inhibitors of key enzymes related to various pathological states. They exhibit physiologic activities with potential applications in medicine and agriculture, highlighting the versatility of phosphonic acid derivatives in therapeutic development (Kafarski, 2020).
4. Environmental Relevance and Removal
The environmental impact and removal of phosphonates, which are structurally related to this compound, have been studied in wastewater treatment. Despite their stability against biological degradation, they can be efficiently removed in treatment plants operated with chemical phosphate precipitation, indicating the potential for environmental management of these compounds (Rott et al., 2018).
Eigenschaften
CAS-Nummer |
55217-41-9 |
|---|---|
Molekularformel |
CH3O4P |
Molekulargewicht |
110.01 g/mol |
IUPAC-Name |
formylphosphonic acid |
InChI |
InChI=1S/CH3O4P/c2-1-6(3,4)5/h1H,(H2,3,4,5) |
InChI-Schlüssel |
DEBRGDVXKPMWQZ-UHFFFAOYSA-N |
SMILES |
C(=O)P(=O)(O)O |
Kanonische SMILES |
C(=O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



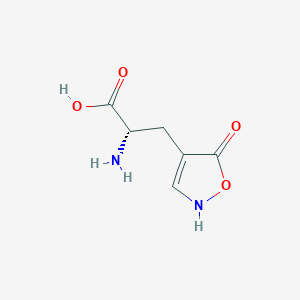

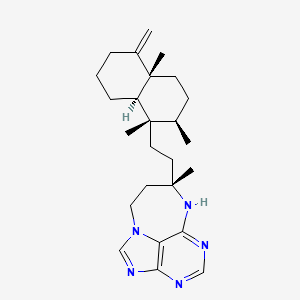
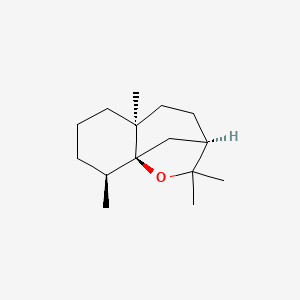

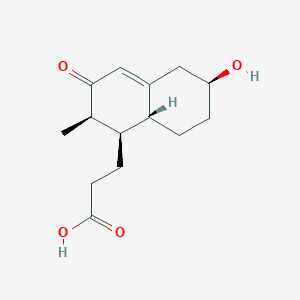
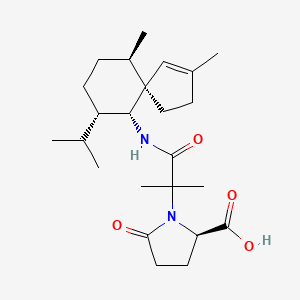

![1-[(3-methylbutanoyl)phloroglucinyl]-beta-D-glucopyranoside](/img/structure/B1248596.png)
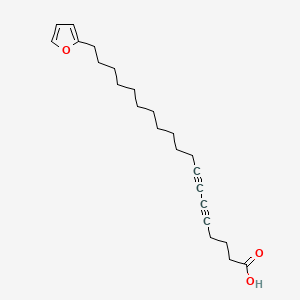
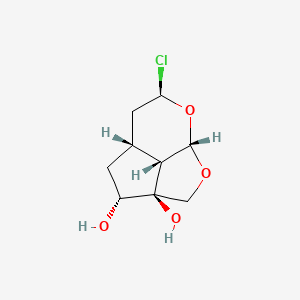
![(11S,15S,17S)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B1248600.png)

![1-Methyl-5-[(S)-5-(3,4,5-trimethoxy-phenyl)-4,5-dihydro-oxazol-2-yl]-1H-indole](/img/structure/B1248604.png)